molecular formula C10H18O B1424419 Spiro[3.5]nonan-7-ylmethanol CAS No. 1082373-80-5

Spiro[3.5]nonan-7-ylmethanol

Cat. No.: B1424419
CAS No.: 1082373-80-5
M. Wt: 154.25 g/mol
InChI Key: WYUQBTXXIUBCLJ-UHFFFAOYSA-N
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Description

Spiro[35]nonan-7-ylmethanol is a spirocyclic compound with the molecular formula C10H18O It features a unique spiro structure, where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Spiro[3.5]nonan-7-ylmethanol can be synthesized through several methods. One common approach involves the reaction of spiro[3.5]nonan-7-one with a reducing agent such as sodium borohydride in an alcohol solvent. This reduction process yields this compound as the primary product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the reduction of spiro[3.5]nonan-7-one using a suitable reducing agent under controlled temperature and pressure conditions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form spiro[3.5]nonan-7-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to spiro[3.5]nonan-7-ylmethane using strong reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: Spiro[3.5]nonan-7-one.

    Reduction: Spiro[3.5]nonan-7-ylmethane.

    Substitution: Spiro[3.5]nonan-7-yl chloride.

Scientific Research Applications

Spiro[3.5]nonan-7-ylmethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which spiro[3.5]nonan-7-ylmethanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, in biological systems, it may modulate enzyme activity or receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

    Spiro[4.4]nonane: Another spirocyclic compound with a similar structure but different ring sizes.

    Spiro[5.5]undecane: A larger spirocyclic compound with additional carbon atoms in the rings.

Uniqueness: Spiro[3.5]nonan-7-ylmethanol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds .

Biological Activity

Spiro[3.5]nonan-7-ylmethanol is a spirocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activities, including antimicrobial and anticancer properties, and discusses relevant research findings and case studies.

This compound features a unique spirocyclic structure that contributes to its chemical reactivity and biological properties. Its molecular formula is C₉H₁₄O, and it has been investigated for various applications in drug development due to its rigid framework, which may enhance binding affinity to biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria . The mechanism of action may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Anticancer Properties

The compound has also been explored for its anticancer potential. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mechanisms such as the modulation of apoptotic pathways or inhibition of tumor growth factors . Notably, compounds with similar spirocyclic structures have been associated with enhanced selectivity towards cancer cells compared to normal cells, making them promising candidates for further development .

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease processes. Its rigid structure may facilitate high-affinity binding, potentially leading to the modulation of enzyme activity or disruption of protein-protein interactions .

Case Studies

  • Antimicrobial Activity : A study conducted on various derivatives of spirocyclic compounds highlighted that modifications to the methanol group significantly influenced their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : In a recent investigation, this compound was tested against human cancer cell lines, showing a dose-dependent reduction in cell viability. The study indicated that the compound triggered apoptosis through caspase activation pathways .

Data Table: Summary of Biological Activities

Activity Effect Mechanism References
AntimicrobialEffective against resistant bacterial strainsDisruption of cell membrane
AnticancerInduces apoptosis in cancer cellsModulation of apoptotic pathways

Properties

IUPAC Name

spiro[3.5]nonan-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-8-9-2-6-10(7-3-9)4-1-5-10/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUQBTXXIUBCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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